Carnostatine

Vue d'ensemble

Description

SAN9812, également connu sous le nom de carnostatine, est un inhibiteur puissant et sélectif de la carnosinase 1 (CN1). Ce composé a montré un potentiel significatif dans la recherche scientifique, en particulier dans le traitement de la néphropathie diabétique. La carnosinase 1 est une enzyme qui dégrade la carnosine, un dipeptide aux multiples avantages physiologiques. En inhibant la carnosinase 1, SAN9812 contribue à augmenter les niveaux de carnosine dans l'organisme, ce qui peut être bénéfique pour diverses conditions de santé .

Méthodes De Préparation

La synthèse de SAN9812 implique le criblage d'une bibliothèque de petites molécules dirigées contre les protéases pour identifier des inhibiteurs de la carnosinase 1 humaine recombinante. Le composé a été identifié comme un inhibiteur puissant et hautement sélectif avec un Ki de 11 nM. La voie de synthèse et les conditions de réaction pour SAN9812 ne sont pas explicitement détaillées dans la littérature disponible .

Analyse Des Réactions Chimiques

SAN9812 fonctionne principalement comme un inhibiteur de la carnosinase 1. Il interagit avec l'enzyme, conduisant à une réduction de l'activité de la carnosinase. Le composé a été démontré pour inhiber l'activité de la carnosinase 1 dans le sérum humain et le sérum de souris transgéniques surexprimant la carnosinase 1 humaine. Le principal produit formé à partir de ces réactions est l'augmentation du niveau de carnosine dans le plasma et le rein .

Applications de la recherche scientifique

SAN9812 a plusieurs applications de recherche scientifique, en particulier dans le domaine de la médecine. Il a été étudié pour son utilisation potentielle dans le traitement de la néphropathie diabétique, une complication courante du diabète qui peut conduire à une maladie rénale terminale. En inhibant la carnosinase 1, SAN9812 contribue à augmenter les niveaux de carnosine, ce qui peut protéger contre le stress glycoxidatif et améliorer la fonction rénale. De plus, SAN9812 a été utilisé dans la recherche pour comprendre le rôle de la carnosinase 1 dans divers processus physiologiques et maladies .

Mécanisme d'action

SAN9812 exerce ses effets en inhibant sélectivement la carnosinase 1. L'inhibition de cette enzyme conduit à une augmentation des niveaux de carnosine dans l'organisme. La carnosine est connue pour ses propriétés antioxydantes et sa capacité à protéger les tissus contre les dommages glycoxidatifs. En augmentant les niveaux de carnosine, SAN9812 contribue à atténuer les effets du stress oxydatif et à améliorer la santé cellulaire globale. La cible moléculaire de SAN9812 est la carnosinase 1, et la voie impliquée comprend l'inhibition de l'activité de la carnosinase et l'augmentation consécutive des niveaux de carnosine .

Applications De Recherche Scientifique

Renal Diseases

Carnostatine has been investigated for its potential to treat renal diseases linked to glycoxidative conditions. By inhibiting carnosinase 1, it increases renal carnosine concentration, which may mitigate renal damage associated with diabetes and other metabolic disorders.

- Case Study : In a study involving transgenic mice overexpressing human carnosinase 1, subcutaneous administration of this compound led to a significant increase in plasma and kidney carnosine levels (up to 100-fold) compared to untreated controls. This suggests that this compound can effectively enhance tissue concentrations of carnosine, potentially providing protective effects against diabetic nephropathy .

Diabetes Management

This compound's role in managing diabetes is underscored by its ability to modulate glucose metabolism and improve insulin sensitivity.

- Research Findings : A randomized controlled trial demonstrated that daily supplementation with carnosine (with or without this compound) resulted in improved glycemic control in patients with type 2 diabetes. Specifically, participants showed reductions in fasting blood glucose and glycated hemoglobin levels after 12 weeks of treatment .

Neuroprotection

The neuroprotective effects of carnosine have been attributed to its ability to reduce oxidative stress and inflammation in neural tissues.

- Experimental Evidence : In vitro studies indicated that carnosine could protect neuron-like cells from oxidative damage. When combined with this compound, the neuroprotective effects were enhanced due to increased availability of carnosine .

Data Tables

Mécanisme D'action

SAN9812 exerts its effects by selectively inhibiting carnosinase 1. The inhibition of this enzyme leads to an increase in carnosine levels in the body. Carnosine is known for its antioxidant properties and its ability to protect tissues from glycoxidative damage. By increasing carnosine levels, SAN9812 helps to mitigate the effects of oxidative stress and improve overall cellular health. The molecular target of SAN9812 is carnosinase 1, and the pathway involved includes the inhibition of carnosinase activity and the subsequent increase in carnosine levels .

Comparaison Avec Des Composés Similaires

SAN9812 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de la carnosinase 1. D'autres composés similaires comprennent divers analogues de la carnosine et des inhibiteurs d'autres protéases. SAN9812 se distingue par son action spécifique sur la carnosinase 1 et ses applications thérapeutiques potentielles dans la néphropathie diabétique. La valeur Ki du composé de 11 nM pour la carnosinase 1 humaine recombinante met en évidence son efficacité par rapport à d'autres inhibiteurs .

Activité Biologique

Carnostatine, also known as SAN9812, is a potent and selective inhibitor of carnosinase 1 (CN1), an enzyme that hydrolyzes carnosine, a dipeptide with various biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in enhancing carnosine levels in the body and its implications in various diseases.

This compound operates primarily by inhibiting the activity of CN1, which leads to increased concentrations of carnosine in tissues. This increase is significant as carnosine exhibits several biological activities, including antioxidant properties, modulation of cellular signaling pathways, and protection against oxidative stress.

- Inhibition Profile : this compound has a K_i value of 11 nM for human recombinant CN1, indicating its high potency as an inhibitor .

Biological Activities of Carnosine

Carnosine is known for its multifaceted roles in biological systems:

- Antioxidant Activity : Carnosine scavenges reactive oxygen species (ROS) and protects cells from oxidative damage.

- Anti-inflammatory Effects : It modulates inflammatory responses by influencing macrophage activity and cytokine production.

- Neuroprotective Properties : Carnosine has been shown to protect neurons from toxic insults, potentially beneficial in neurodegenerative diseases.

1. In Vivo Studies

A study demonstrated that simultaneous administration of carnosine and this compound significantly increased plasma and kidney carnosine levels by up to 100-fold compared to treatment with carnosine alone . This suggests that this compound can effectively enhance the bioavailability of carnosine, potentially amplifying its therapeutic effects.

2. Renal Disease Applications

Research indicates that this compound may serve as a therapeutic modality for renal diseases by increasing renal carnosine concentrations. In diabetic nephropathy models, this compound administration improved renal function and reduced markers of kidney damage .

3. Diabetes Management

In diabetic mouse models, this compound has been shown to attenuate the progression of type 2 diabetes and diabetic nephropathy. The compound's ability to maintain elevated levels of carnosine may contribute to improved metabolic profiles and reduced oxidative stress in these conditions .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Impact on Health |

|---|---|---|

| Antioxidant | Scavenges ROS | Protects against oxidative stress |

| Anti-inflammatory | Modulates macrophage function | Reduces chronic inflammation |

| Neuroprotection | Protects neurons | Potential benefit in neurodegenerative diseases |

| Renal protection | Increases renal carnosine | Improves kidney function in diabetes |

Future Directions

The ongoing research into this compound's role as a CN1 inhibitor highlights its potential as a therapeutic agent. Further studies are needed to explore its efficacy across different disease models and its long-term safety profile in humans.

Propriétés

Formule moléculaire |

C10H16N4O4 |

|---|---|

Poids moléculaire |

256.26 g/mol |

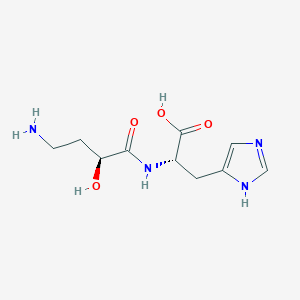

Nom IUPAC |

(2S)-2-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C10H16N4O4/c11-2-1-8(15)9(16)14-7(10(17)18)3-6-4-12-5-13-6/h4-5,7-8,15H,1-3,11H2,(H,12,13)(H,14,16)(H,17,18)/t7-,8-/m0/s1 |

Clé InChI |

GQHVUCIIWBBKOY-YUMQZZPRSA-N |

SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCN)O |

SMILES isomérique |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCN)O |

SMILES canonique |

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCN)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

SAN-9812; SAN 9812; SAN9812; Carnostatine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.